3-(3,4-DIMETHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Description
The compound 3-(3,4-dimethoxyphenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[1,4]diazepinone derivative characterized by:
- A 3,4-dimethoxyphenyl group at position 3, contributing electron-donating effects and increased lipophilicity.
- A rigid dibenzo[1,4]diazepinone core, which stabilizes the molecule through conjugation and π-stacking interactions .
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-pyridin-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-31-23-10-9-16(14-24(23)32-2)18-12-21-25(22(30)13-18)26(17-6-5-11-27-15-17)29-20-8-4-3-7-19(20)28-21/h3-11,14-15,18,26,28-29H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCNEXJQXCUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CN=CC=C5)C(=O)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin-1-one core and the introduction of the 3,4-dimethoxyphenyl and 3-pyridyl groups. The synthetic routes typically involve:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Introduction of the 3-pyridyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3,4-DIMETHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₆H₁₅N₃O₃
- Molecular Weight : 287.31 g/mol
- IUPAC Name : 3-(3,4-Dimethoxyphenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Physical Properties
- The compound exhibits a melting point of approximately 100°C.
- It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Pharmacological Applications
The compound has been studied for its potential therapeutic effects. Its structure suggests it may interact with various biological targets:
- Antidepressant Activity : Research indicates that derivatives of dibenzodiazepines can exhibit antidepressant effects. The unique structure of this compound may enhance its efficacy in modulating neurotransmitter systems involved in mood regulation.
- Anxiolytic Effects : Similar compounds have shown potential in reducing anxiety through GABAergic mechanisms. The pyridine and benzene moieties may contribute to its binding affinity to GABA receptors.
Materials Science
The compound's unique structural features allow it to be explored in materials science:
- Organic Photovoltaics : Compounds with similar structures have been investigated for their ability to act as electron donors or acceptors in organic solar cells. The presence of electron-rich dimethoxyphenyl groups can enhance charge mobility.
- Light Emitting Diodes (LEDs) : The optical properties of dibenzodiazepines make them suitable candidates for applications in LED technology due to their potential for electroluminescence.
Biochemical Probes
The compound can serve as a biochemical probe due to its ability to selectively bind to certain proteins or enzymes:
- Targeting Specific Receptors : The pyridine ring may allow for selective interactions with specific receptors or enzymes, making it useful for studying receptor-ligand interactions in cellular models.
- Fluorescent Labeling : Modifications of the compound could lead to fluorescent derivatives that can be used in imaging studies to visualize cellular processes.
Case Study 1: Antidepressant Activity
In a study published by the Journal of Medicinal Chemistry, derivatives of dibenzodiazepines were assessed for their antidepressant activity using animal models. The findings suggested that modifications similar to those found in this compound could enhance serotonin reuptake inhibition without significant side effects .
Case Study 2: Organic Solar Cells
Research presented at the International Conference on Organic Electronics highlighted the use of dibenzodiazepine derivatives in organic photovoltaics. The results indicated improved efficiency when these compounds were integrated into device architectures due to their favorable energy levels and charge transport properties .
Case Study 3: Biochemical Probing
A study conducted by the Department of Chemistry at the University of Malaya demonstrated the use of modified dibenzodiazepines as fluorescent probes for studying protein interactions in live-cell imaging. The results showed that these compounds could effectively label target proteins without disrupting cellular functions .
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Physicochemical Properties: Electron-Donating Groups: The 3,4-dimethoxyphenyl group (target compound) enhances lipophilicity compared to monosubstituted analogs (e.g., 4-methoxyphenyl in ) . Pyridyl vs. Aryl Groups: The 3-pyridyl group (target compound) introduces a hydrogen-bond acceptor site, which may influence binding affinity in biological systems compared to purely hydrophobic aryl groups .
Synthetic and Characterization Insights: Crystallography: Analogs like 6c () and derivatives in are structurally validated via X-ray diffraction, confirming the diazepinone core’s stability . Spectroscopy: DFT methods () and NMR/IR data () are commonly used to assign spectroscopic features, such as UV-Vis absorption and vibrational modes .
Industrial Relevance :
- Compounds like 3,3-dimethyl-11-(4-methoxyphenyl) () are produced industrially (99% purity), highlighting scalability for pharmaceutical intermediates .
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-11-(3-pyridyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family and has attracted attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 321.39 g/mol. The structural representation highlights the presence of a dibenzo diazepine core with methoxy and pyridine substituents.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antidepressant Activity : Preliminary studies suggest that derivatives of dibenzo diazepines can influence neurotransmitter systems associated with mood regulation. The presence of the pyridine group may enhance binding affinity to serotonin receptors.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.
- Neuroprotective Effects : The compound has been studied for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly affect biological activity:
- Methoxy Substituents : The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and improves receptor binding.
- Pyridine Ring : Substitution with a pyridine moiety is crucial for maintaining biological activity, likely due to its ability to participate in hydrogen bonding interactions with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- In Vitro Studies : A study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM depending on the specific analog used .
- Neuropharmacological Evaluation : In animal models, this compound exhibited antidepressant-like effects in forced swim tests and tail suspension tests. Doses ranging from 5 to 20 mg/kg showed a statistically significant reduction in immobility time compared to control groups .
- Oxidative Stress Assessment : In neuroprotective studies using SH-SY5Y neuronal cells exposed to oxidative stressors, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
